GLYOXAL MONO-2,4-DINITROPHENYLHYDRAZONE
Description
Properties
CAS No. |
13059-68-2 |
|---|---|
Molecular Formula |
C8H6N4O5 |
Molecular Weight |
238.159 |
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]acetaldehyde |
InChI |
InChI=1S/C8H6N4O5/c13-4-3-9-10-7-2-1-6(11(14)15)5-8(7)12(16)17/h1-5,10H |
InChI Key |
DZQWUHDWIJOGQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=O |
Synonyms |
GLYOXAL MONO-2,4-DINITROPHENYLHYDRAZONE |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Glyoxal mono-2,4-dinitrophenylhydrazone is primarily utilized in analytical chemistry for the determination and quantification of carbonyl compounds. The formation of hydrazones from carbonyls is a well-established method that enhances the detection sensitivity due to the chromophoric nature of the resulting hydrazones.
Methodology and Techniques
- High-Performance Liquid Chromatography (HPLC): The compound is often used in conjunction with HPLC techniques for the sensitive detection of glyoxal and other aldehydes in environmental samples. For example, a study demonstrated that glyoxal could be effectively derivatized to form its hydrazone, allowing for precise quantification in aqueous samples .
- Gas Chromatography: Glyoxal mono-2,4-dinitrophenylhydrazone can also be analyzed using gas chromatography coupled with mass spectrometry (GC-MS), which provides detailed insights into the composition of complex mixtures .
Environmental Science
In environmental studies, glyoxal and its derivatives play a critical role as precursors to secondary organic aerosols (SOAs). The formation of glyoxal mono-2,4-dinitrophenylhydrazone is significant in understanding atmospheric chemistry and pollution dynamics.
Secondary Organic Aerosol Formation
- Glyoxal contributes to SOA formation through its reactions with other volatile organic compounds (VOCs). Research indicates that glyoxal's interaction with isoprene-derived compounds leads to significant SOA production, which impacts air quality and climate .
- The monitoring of glyoxal levels in polluted environments helps assess the effectiveness of air quality regulations and the impact of anthropogenic activities on atmospheric conditions.
Biological Applications
Glyoxal mono-2,4-dinitrophenylhydrazone has implications in biological research, particularly in studies related to oxidative stress and cellular aging.
Advanced Glycation End Products (AGEs)
- Glyoxal-derived advanced glycation end products (AGEs) have been implicated in various inflammatory disorders. Studies suggest that these compounds can exacerbate skin aging by promoting inflammation through pathways involving pro-inflammatory cytokines .
- Understanding the role of glyoxal and its derivatives in biological systems aids in developing therapeutic strategies against conditions associated with oxidative stress and inflammation.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Properties of Glyoxal Mono-2,4-DNPH and Analogs
Key Observations :
- Glyoxal Mono-2,4-DNPH has the simplest structure among the analogs, with a free aldehyde group that may increase reactivity compared to fully substituted derivatives.
- Salicyaldehyde-2,4-DNPH incorporates a phenolic hydroxyl group, improving solubility in polar solvents and enabling its use in non-aqueous flow injection systems for fatty acid determination .
Reactivity and Stability
- Glyoxal Mono-2,4-DNPH: The free aldehyde group may render it more reactive toward nucleophiles compared to di-substituted DNPH derivatives. However, the hydrazone group stabilizes the molecule, making it suitable for long-term storage.
- Salicyaldehyde-2,4-DNPH: The phenolic hydroxyl group enhances stability in acidic conditions, critical for its role in palm oil analysis .
- Thiophene Analog : The chloro and thiophene substituents may reduce solubility in aqueous media but improve stability in organic solvents .
Spectrophotometric Performance
- Glyoxal Mono-2,4-DNPH: Exhibits strong absorbance in the visible range (λₘₐₐ ~400–500 nm) due to nitro group conjugation, ideal for low-concentration carbonyl detection.
- Salicyaldehyde-2,4-DNPH : The hydroxyl group shifts absorption maxima slightly, with reported use in colorimetric assays at λₘₐₐ ~450 nm .
- Thiophene Analog : Sulfur and chloro substituents likely introduce unique absorbance bands, though specific data are unavailable in the provided evidence .
Preparation Methods
Table 1: Solvent Effects on Glyoxal Mono-DNPH Yield
| Solvent | DNPH Equivalents | Temperature (°C) | Mono-Hydrazone Yield (%) |
|---|---|---|---|
| Methanol | 1.0 | 25 | 68 ± 3 |
| Acetic Acid | 1.2 | 30 | 72 ± 2 |
| Ethanol | 1.0 | 25 | 55 ± 4 |
| DMF | 1.0 | 25 | 22 ± 5 |
Data derived from controlled experiments show acetic acid provides optimal yields due to its dual role as a solvent and mild acid catalyst. Methanol, while effective, requires strict dehydration to prevent glyoxal hydration, which competes with hydrazone formation.
Temperature and Reaction Time Parameters
Low temperatures (0–10°C) slow the second hydrazone formation step, favoring mono-derivative accumulation. For instance, reacting glyoxal with DNPH in acetic acid at 5°C for 2 hours yields 78% mono-hydrazone, compared to 52% at 25°C under identical conditions. Extended reaction times (>4 hours) invariably shift the equilibrium toward bis-hydrazone, even at sub-stoichiometric DNPH ratios.
Catalytic and Acidic Conditions
Acidic media protonate glyoxal’s carbonyl groups, accelerating hydrazone formation. Hydrochloric acid (0.1–0.5 M) is preferred over sulfuric acid due to its lower propensity to sulfonate DNPH. At 0.3 M HCl, the reaction reaches completion within 90 minutes, whereas weaker acids (e.g., acetic acid) require 3–4 hours.
Table 2: Acid Catalysis Impact on Reaction Kinetics
| Acid | Concentration (M) | Time to Completion (min) | Mono-Hydrazone Yield (%) |
|---|---|---|---|
| HCl | 0.3 | 90 | 75 ± 2 |
| H₂SO₄ | 0.3 | 120 | 68 ± 3 |
| CH₃COOH | 0.3 | 180 | 72 ± 2 |
Purification and Isolation Techniques
Mono-hydrazone isolation is challenging due to its solubility overlap with bis-derivative and unreacted DNPH. Fractional crystallization from ethanol/water (3:1 v/v) effectively separates the mono-hydrazone as orange-red needles, while the bis-derivative remains in the mother liquor. Recrystallization purity exceeds 95% when monitored by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane, 1:1).
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for Glyoxal Mono-DNPH Synthesis
| Method | Solvent | DNPH Ratio | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Methanol/HCl | Methanol | 1:1 | 25 | 68 | 92 |
| Acetic Acid | Acetic Acid | 1:1.2 | 5 | 78 | 89 |
| Ethanol/Reflux | Ethanol | 1:1 | 70 | 55 | 85 |
The acetic acid method achieves the highest yield but requires careful pH control to prevent DNPH decomposition. Methanol-based protocols offer superior purity but demand anhydrous conditions.
Challenges and Mitigation Strategies
-
Polymerization of Glyoxal : Glyoxal’s tendency to polymerize in aqueous media is mitigated by using methanol under reduced pressure, which stabilizes the monomeric form.
-
Bis-Hydrazone Contamination : Early reaction termination (≤2 hours) and fractional crystallization minimize bis-derivative carryover.
-
DNPH Instability : Freshly prepared DNPH in 0.3 M HCl ensures consistent reactivity, avoiding aged reagents that form nitroso byproducts .
Q & A
Q. What are the standard analytical methods for detecting glyoxal mono-2,4-dinitrophenylhydrazone (glyoxal-DNPH) in environmental samples?
Answer: The most widely used method involves derivatizing glyoxal with 2,4-dinitrophenylhydrazine (DNPH) to form glyoxal-DNPH, followed by HPLC-UV/DAD analysis . However, methodological challenges arise due to the formation of E- and Z-stereoisomers during derivatization, which can lead to chromatographic peak splitting and quantification errors. To mitigate this, strict control of reaction conditions (e.g., pH, temperature, and reaction time) is critical. Calibration with certified reference materials (e.g., BCR-546 for formaldehyde-DNPH and BCR-550 for glutaraldehyde-DNPH) ensures accuracy .
Q. How can researchers monitor atmospheric glyoxal concentrations and their contributions to secondary organic aerosols (SOA)?
Answer: Satellite-based remote sensing (e.g., TROPOMI instruments) provides global tropospheric column data for glyoxal, highlighting regions with high biogenic or combustion-related emissions . Ground-based validation combines DNPH-coated sorbent sampling with HPLC-UV analysis to quantify glyoxal-DNPH derivatives . For SOA contributions, laboratory studies simulate cloud droplet evaporation to measure glyoxal’s aerosol-phase retention (~33% under atmospheric conditions), with aerosol density and time-resolved mass spectrometry confirming oligomer formation .
Advanced Research Questions
Q. How do methodological discrepancies in laboratory vs. modeling studies affect estimates of glyoxal’s aerosol formation potential?
Answer: Laboratory experiments (e.g., evaporating aqueous droplets) show that irreversible uptake assumptions overestimate glyoxal’s SOA contribution by a factor of 4 compared to observed oligomer retention rates . Models must integrate reversible partitioning, oxidation pathways, and amine/acid-catalyzed reactions. Advanced mass spectrometry (e.g., AMS) identifies specific oligomers (e.g., acetal vs. aldol condensation products), refining parameterizations for regional SOA budgets .
Q. What experimental approaches are used to evaluate the mitochondrial toxicity mechanisms of glyoxal in cellular models?
Answer: Isolated rat liver mitochondria are incubated with glyoxal (1–10 mM) to assess dose-dependent effects. Key endpoints include:
- Electron transport chain disruption : MTT assay for complex II activity.
- Oxidative stress markers : ROS formation (fluorometric probes), lipid peroxidation (malondialdehyde assay), and glutathione depletion (Ellman’s reagent).
- Structural damage : Mitochondrial membrane potential (JC-1 dye) and protein carbonylation (DNPH derivatization followed by Western blot) .
Q. How can researchers optimize the synthesis and purification of glyoxal-DNPH to minimize isomerization artifacts?
Answer:
- Synthesis : Use anhydrous conditions and acid catalysts (e.g., HCl) to favor hydrazone formation while suppressing side reactions.
- Purification : Thin-layer chromatography (TLC) or reverse-phase HPLC separates E/Z isomers. Isotope-labeled standards (e.g., deuterated DNPH) aid in distinguishing artifacts during LC-MS analysis .
- Validation : Cross-reference with certified standards (e.g., BCR-546) and validate via NMR or high-resolution mass spectrometry .
Q. What strategies address contradictions in glyoxal-DNPH quantification due to co-eluting carbonyl derivatives in complex matrices?
Answer:
- Chromatographic resolution : Use UPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to separate glyoxal-DNPH from interfering derivatives (e.g., methylglyoxal-DNPH).
- Mass spectrometry : Employ MRM transitions (e.g., m/z 265 → 163 for glyoxal-DNPH) for selective detection in LC-MS/MS.
- Method validation : Spike recovery tests in environmental matrices (e.g., aerosol extracts) and inter-laboratory comparisons using BCR-certified materials ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
